4-Decylpyridine
Overview
Description
4-Decylpyridine (4-DP) is an alkylpyridine compound that has been studied extensively for its potential applications in research and laboratory experiments. It is a colorless, volatile liquid with a pyridine-like odor. 4-DP is highly soluble in organic solvents, such as chloroform, ethanol, and methanol, and has a boiling point of 140°C. The compound is a structural isomer of 4-ethylpyridine and has been used as a building block for the synthesis of various other compounds. 4-DP has been used as a reagent in various chemical reactions, such as the synthesis of heterocyclic compounds, and has been investigated for its potential applications in the pharmaceutical and agrochemical industries.
Scientific Research Applications
1. Nerve Function and Recovery
4-Aminopyridine (4-AP), a structural analog of 4-Decylpyridine, has been found to improve nerve function and recovery. It restores conduction to demyelinated axons, improving function in demyelinating conditions. Studies show significant improvements in supported stepping ability and open field gait scores in dogs with chronic spinal cord injury when treated with 4-AP or its derivatives, indicating its potential in nerve recovery therapies (Lim et al., 2014). Similarly, transdermal delivery of 4-AP has been shown to enhance motor functional recovery and improve nerve morphology following sciatic nerve crush injury in mice (Clark et al., 2019).
2. Cardiac Function
4-AP is also used to study cardiac cells and tissues, especially in the context of potassium channels like HERG. It has been observed that 4-AP blocks these channels, leading to prolonged action potentials and modulation of ventricular repolarization, indicating its utility in cardiac research and potential therapeutic applications (Ridley et al., 2003).
3. Multiple Sclerosis Treatment
4-AP has shown promise in the treatment of multiple sclerosis (MS) by improving impulse conduction through demyelinated lesions, which translates into improved walking speed and muscle strength of the lower extremities in a subset of MS patients (Jensen et al., 2014).
4. Neuromuscular Function Enhancement
Studies have demonstrated that 4-AP can enhance neuromuscular and synaptic transmission by directly stimulating high voltage–activated (HVA) Ca2+ channels, independent of its blocking effect on voltage-activated K+ channels. This property makes 4-AP a potential candidate for improving neuromuscular function in various conditions (Li et al., 2014).
5. Solar Energy Applications
Derivatives of pyridine, such as 4- tert-Butylpyridine (t-BP), are used in solid-state dye-sensitized solar cells (ssDSSCs) to increase photovoltaic performance. The mechanism involves energy level adjustments and electron lifetime increase, demonstrating the role of pyridine derivatives in enhancing the efficiency of solar cells (Yang et al., 2018).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-decylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N/c1-2-3-4-5-6-7-8-9-10-15-11-13-16-14-12-15/h11-14H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYRSCXMQFIFNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074643 | |
Record name | Pyridine, 4-decyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1815-99-2 | |
Record name | 4-Decylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1815-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 4-decyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001815992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 4-decyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyridine, 4-decyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Decylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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